Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate
Overview
Description
Methyl 2-benzyl-2-azabicyclo-[311]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within the bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate typically involves the reduction of spirocyclic oxetanyl nitriles. This method has been studied for its mechanism, scope, and scalability . The reaction conditions often include the use of palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to synthesize oxygenated 2-azabicyclo[2.2.1]heptanes .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach to synthesizing similar compounds involves scalable reduction processes and incorporation into drug structures to improve physicochemical properties .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atom and the bicyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for aminoacyloxylation and other transition metal catalysts for reduction processes . The reaction conditions often involve specific temperatures and solvents to optimize the yield and purity of the products.
Major Products
The major products formed from these reactions include various oxygenated and substituted derivatives of the original compound, which can be further functionalized to build a library of bridged aza-bicyclic structures .
Scientific Research Applications
Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic structure plays a crucial role in its reactivity and binding affinity to various biological targets. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
- 2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
- 2-Azabicyclo[2.2.1]heptane
- 2-Benzyl-2-azabicyclo[2.2.1]heptane-6-carbonitrile
Uniqueness
Methyl 2-benzyl-2-azabicyclo-[3.1.1]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 2-benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-18-14(17)15-9-13(10-15)7-8-16(15)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZONIRHOBLKYJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC(C1)CCN2CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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